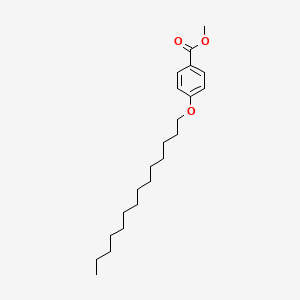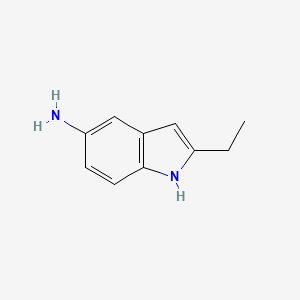![molecular formula C13H11N3 B8726600 7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine](/img/structure/B8726600.png)
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo-pyridine derivatives.
Substitution: Formation of substituted imidazo-pyridine derivatives.
Aplicaciones Científicas De Investigación
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrimido[1,2-a]indoles: Another class of fused heterocycles with potential medicinal applications.
Pyrido[2,3-d]pyrimidines: Known for their use as kinase inhibitors in cancer therapy.
Uniqueness
7-Methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of both pyridine and imidazole rings. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and material science applications.
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
7-methyl-2-pyridin-4-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-4-7-16-9-12(15-13(16)8-10)11-2-5-14-6-3-11/h2-9H,1H3 |
Clave InChI |
NZEADEIMPDUUQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=CN2C=C1)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,4-Diethyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8726556.png)






![Ethanol, 2-[[3,5-bis(trifluoromethyl)phenyl]amino]-](/img/structure/B8726610.png)
